2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-10-5-11(6-15(21)22-10)23-12-7-17(8-12)14(20)9-18-13(19)3-2-4-16-18/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLJOMZQXOBRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediate compounds, followed by a sequence of reactions such as nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts or solvents that facilitate the reactions.
Chemical Reactions Analysis
Key Reaction Steps
The synthesis of this compound likely involves:
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Formation of the pyridazin-3(2H)-one core : This typically requires cyclization reactions involving diketones or dienes under acidic conditions .
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Azetidine ring formation : Azetidine rings are often synthesized via nucleophilic substitution reactions or ring-closing metathesis .
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Coupling of azetidine to pyran : The azetidine ring may be linked to the pyran substituent through etherification or esterification reactions .
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Functional group optimization : Introduction of the 2-oxoethyl group and pyran substituent involves condensation or alkylation steps .
Table 1: Synthesis Conditions from Related Compounds
Pyridazinone Core Formation
Pyridazin-3(2H)-ones are often synthesized via cyclization of diketones or dienes. For example, 4,5-dihydropyridazinones can be oxidized to pyridazinones using oxidizing agents like MnO₂ .
Azetidine Reactivity
Azetidine rings are highly reactive due to ring strain. They undergo:
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Nucleophilic ring-opening : Reaction with electrophiles (e.g., carbonyl groups) to form substituted azetidines.
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Substitution reactions : Replacement of leaving groups (e.g., hydroxyl) with nucleophiles .
Pyran Substituent Coupling
The 6-methyl-2H-pyran-4-yl group is likely introduced via etherification. For instance, pyran derivatives react with azetidine intermediates in the presence of acid catalysts (e.g., pTSA) to form ether linkages .
Spectroscopic Analysis
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NMR : Used to confirm the presence of heterocyclic rings and substituents (e.g., pyridazinone carbonyl signals) .
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Mass Spectrometry : Verifies molecular weight and fragmentation patterns .
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IR : Identifies functional groups like ketones (carbonyl stretches).
Stability and Reactivity
The compound’s stability is influenced by:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridazinones, including the compound , exhibit significant antimicrobial properties. A study involving similar compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing potential for development as antibacterial agents .
Anticancer Properties
Pyridazinone derivatives have been investigated for their anticancer activities. The structural features that include the azetidine ring and the pyran moiety contribute to their ability to inhibit tumor growth. For instance, compounds with similar structural motifs have shown promise in inhibiting specific cancer cell lines by inducing apoptosis .
Enzyme Inhibition
The compound has potential applications as an inhibitor of key enzymes involved in metabolic pathways. For example, pyridazinone derivatives have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is a target in cancer and autoimmune diseases .
Synthetic Pathways
The synthesis of 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors like 6-methyl-2-oxo-2H-pyran derivatives and azetidine-based scaffolds. The reaction conditions often include the use of acetic anhydride or other coupling agents to facilitate the formation of the pyridazinone structure .
Structural Variations
Variations of this compound have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example, altering substituents on the pyran ring or modifying the azetidine side chain can lead to derivatives with improved efficacy against specific targets .
Polymer Chemistry
The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, enhancing their mechanical properties or providing specific functionalities such as antimicrobial surfaces . Research into its incorporation into biocompatible polymers is ongoing, with potential applications in medical devices.
Dyes and Pigments
The chromophoric properties associated with the pyran moiety suggest potential applications in dye synthesis. Derivatives could be utilized in creating pigments for textiles or coatings, leveraging their stability and colorfastness .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridazin-3(6H)-one
3-(2-oxo-2H-pyran-4-yl)azetidin-1-yl derivatives
Pyridazinone analogs
Unique Attributes
Compared to its analogs, 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its combination of pyran and pyridazinone structures, which might confer unique chemical reactivity and potential for biological activity. Its multifunctional groups provide multiple points of interaction and modification, which is particularly advantageous for scientific and industrial applications.
By weaving through these various aspects, we can appreciate the intricate beauty and diverse potential of this compound. Whether you're delving into its preparation, reactions, or applications, there's always something new to uncover!
Biological Activity
The compound 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.36 g/mol. The structure includes a pyridazinone ring, an azetidine moiety, and a 6-methyl-2-oxo-2H-pyran group, which contribute to its biological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the pyran moiety exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways in microorganisms .
- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
- Cytotoxicity Against Cancer Cells : Some studies have reported that related pyridazinone derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The proposed mechanism involves induction of apoptosis through modulation of apoptotic pathways .
Research Findings
Recent research has highlighted the biological activity of this compound:
Antimicrobial Studies
A study conducted by Ahmad et al. (2011) evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Compound A | 25 | S. aureus |
| Compound B | 20 | E. coli |
| Target Compound | 22 | S. aureus |
Cytotoxicity Assays
In vitro assays on various cancer cell lines revealed that the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. For instance, in a study assessing its effect on HeLa cells, the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a related compound in treating skin infections caused by resistant strains of bacteria. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.
- Cancer Research : An experimental study focused on the anticancer properties of pyridazinone derivatives demonstrated that treatment led to a decrease in tumor size in xenograft models, supporting further development for therapeutic applications .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of pyridazinone derivatives with activated carbonyl intermediates (e.g., using sodium ethoxide as a base to facilitate nucleophilic addition-elimination) .
- Step 2: Introduction of the azetidine ring via coupling reactions. For example, coupling reagents like HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 40°C can optimize amide bond formation .
- Purification: Column chromatography (silica gel) or recrystallization from solvents like ethyl acetate/hexane mixtures is critical for isolating high-purity products .
Advanced: How can researchers optimize low yields in the azetidine ring coupling step?
Answer:
Yield optimization requires systematic troubleshooting:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst use: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may stabilize transition states .
- Reaction monitoring: TLC or HPLC at intervals ensures reaction progression and identifies side products. Adjusting reaction time (e.g., 24–48 hours) and temperature (40–60°C) can mitigate incomplete coupling .
Basic: Which spectroscopic methods are essential for characterizing this compound?
Answer:
A combination of techniques is required:
- NMR (¹H, ¹³C): Assigns proton environments (e.g., pyridazinone C=O at ~170 ppm) and confirms azetidine ring substitution .
- IR spectroscopy: Identifies carbonyl stretches (1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ = 373.12) and fragmentation patterns .
Advanced: How can overlapping NMR signals be resolved for structural confirmation?
Answer:
- 2D NMR techniques: COSY (homonuclear correlation) and HSQC (heteronuclear single-quantum coherence) clarify coupling between protons and adjacent carbons, particularly for crowded regions like the azetidine ring .
- Deuterated solvents: Use DMSO-d₆ or CDCl₃ to minimize solvent interference.
- Variable temperature NMR: Reduces signal broadening caused by conformational exchange in the pyran-4-yl group .
Basic: What biological targets are associated with this compound?
Answer:
Structural analogs suggest potential interactions with:
- Phosphodiesterases (PDEs): Pyridazinone derivatives inhibit PDE4/5, modulating cyclic nucleotide signaling .
- Antimicrobial targets: Thiadiazolo-pyrimidine analogs exhibit activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Kinases: The azetidine-oxy moiety may act as a hinge-binding motif in kinase inhibition .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Variable substituents: Modify the 6-methyl-2-oxo-2H-pyran-4-yl group to assess steric/electronic effects on potency. For example, replace methyl with halogens (Cl, F) .
- Bioisosteric replacement: Substitute the azetidine ring with pyrrolidine or piperidine to evaluate ring size impact on target binding .
- Assay design: Use enzyme inhibition assays (e.g., PDE4B IC₅₀ determination) and cellular models (e.g., LPS-induced TNF-α suppression) to quantify activity shifts .
Basic: How can purity and stability be assessed during storage?
Answer:
- HPLC analysis: Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products. A purity threshold of ≥95% is recommended .
- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and compare chromatograms to initial baselines .
- Lyophilization: Improves long-term stability by removing hydrolytic solvents .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Standardize assays: Use identical cell lines (e.g., HEK293 for PDE assays) and control compounds (e.g., rolipram for PDE4) to minimize variability .
- Impurity profiling: Characterize batches with LC-MS to rule out side products (e.g., hydrolyzed pyridazinone derivatives) affecting activity .
- Dose-response curves: Ensure IC₅₀/EC₅₀ values are calculated from ≥3 independent experiments to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
